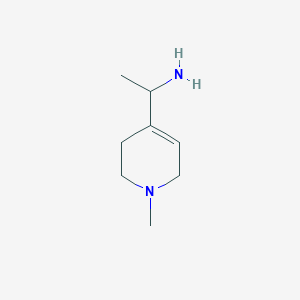
1-(1-Méthyl-1,2,3,6-tétrahydropyridin-4-yl)éthan-1-amine
Vue d'ensemble
Description
1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine is a chemical compound with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydropyridine ring and an amine group.
Applications De Recherche Scientifique
1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and for the development of new chemical entities.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Industry: It is used in the production of various chemical products and intermediates.
Mécanisme D'action
Target of Action
The primary target of 1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine is the dopaminergic neurons in the substantia nigra . This compound selectively targets these neurons, which play a crucial role in motor control and the reward system .
Mode of Action
1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine interacts with its targets by crossing the blood-brain barrier (BBB) and reaching the substantia nigra . It then selectively targets the dopaminergic neurons, replicating the motor symptoms associated with Parkinson’s Disease .
Biochemical Pathways
The compound affects the biochemical pathway related to the function of dopaminergic neurons . By targeting these neurons, it disrupts the normal functioning of the pathway, leading to motor symptoms similar to those seen in Parkinson’s Disease .
Result of Action
The molecular and cellular effects of 1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine’s action result in the selective damage of dopaminergic neurons in the substantia nigra . This leads to motor symptoms that mimic those of Parkinson’s Disease .
Analyse Biochimique
Biochemical Properties
1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with mitochondrial complex I, leading to mitochondrial dysfunction . This interaction is significant as it can influence cellular energy metabolism and oxidative stress responses.
Cellular Effects
The effects of 1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine on cells are profound. It has been observed to cause inflammation, excitotoxicity, and mitochondrial apoptosis . These effects are particularly notable in dopaminergic neurons, where the compound induces oxidative stress and neuronal damage . Additionally, it influences cell signaling pathways and gene expression, further impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, 1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine exerts its effects through several mechanisms. It binds to mitochondrial complex I, inhibiting its activity and leading to mitochondrial dysfunction . This inhibition results in the production of free radicals and oxidative stress, which can cause significant cellular damage. Furthermore, the compound can alter gene expression, contributing to its overall impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine change over time. The compound is relatively stable but can degrade under certain conditions . Long-term exposure to the compound has been shown to cause sustained mitochondrial dysfunction and oxidative stress, leading to chronic cellular damage . These temporal effects are crucial for understanding the compound’s long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of 1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine vary with different dosages in animal models. At lower doses, the compound may cause mild oxidative stress and mitochondrial dysfunction . At higher doses, it can lead to severe neuronal damage and toxicity . These dosage-dependent effects are essential for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine is involved in several metabolic pathways. It is metabolized to 1-methyl-4-phenylpyridine (MPP+), which further contributes to its biochemical effects . The compound’s metabolism involves interactions with various enzymes and cofactors, influencing metabolic flux and metabolite levels within cells .
Transport and Distribution
The transport and distribution of 1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which are critical for its overall activity and function. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Méthodes De Préparation
The synthesis of 1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1,2,3,6-tetrahydropyridine with ethylamine under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine include:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in organic synthesis and as a substrate in various chemical reactions.
The uniqueness of 1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine lies in its specific structure and the diverse range of applications it offers in scientific research and industry.
Propriétés
IUPAC Name |
1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-7(9)8-3-5-10(2)6-4-8/h3,7H,4-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXZEDMDGLAUPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CCN(CC1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



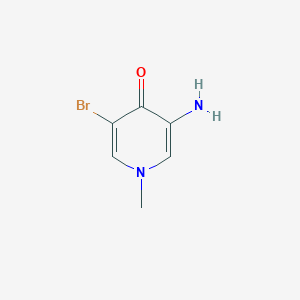


![2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1377459.png)



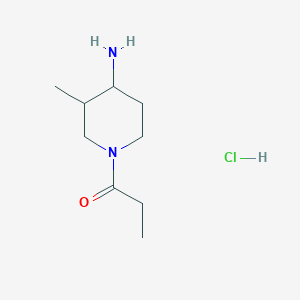
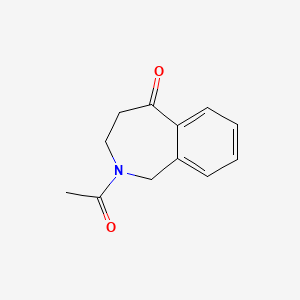

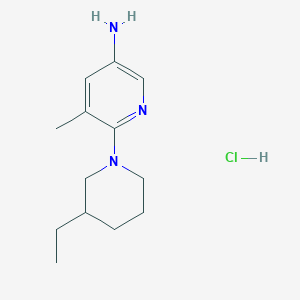
methanamine hydrochloride](/img/structure/B1377471.png)

